molecular formula C18H12F3P B091858 Tris(4-fluorophenyl)phosphine CAS No. 18437-78-0

Tris(4-fluorophenyl)phosphine

Cat. No.: B091858
CAS No.: 18437-78-0
M. Wt: 316.3 g/mol
InChI Key: GEPJPYNDFSOARB-UHFFFAOYSA-N
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Description

Tris(4-fluorophenyl)phosphine is an organophosphorus compound with the chemical formula C18H12F3P. It is a phosphine derivative where three fluorophenyl groups are attached to a central phosphorus atom. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Scientific Research Applications

Tris(4-fluorophenyl)phosphine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Tris(4-fluorophenyl)phosphine is a ligand that primarily targets rhodium . Rhodium is a chemical element often used in catalysis, a process that speeds up chemical reactions. The compound’s interaction with rhodium plays a crucial role in various chemical reactions .

Mode of Action

The compound acts as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes . This means that it binds to rhodium and facilitates the addition of oxygen to alkynes, a type of organic compound. This interaction results in the synthesis of esters, amides, and carboxylic acids .

Biochemical Pathways

Its role as a ligand in rhodium-catalyzed reactions suggests that it may influence pathways involving the synthesis of esters, amides, and carboxylic acids .

Result of Action

The primary result of this compound’s action is the synthesis of esters, amides, and carboxylic acids . These compounds have various applications in organic chemistry and biochemistry, including the production of pharmaceuticals, polymers, and more.

Action Environment

This compound is sensitive to air . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be kept away from strong oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Tris(4-fluorophenyl)phosphine is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling .

Future Directions

Tris(4-fluorophenyl)phosphine has been used as a flame-retarding additive in Li-ion battery electrolytes . It also serves as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids . These applications suggest potential future directions in energy storage and green chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)phosphine can be synthesized by reacting fluorobenzene with phosphorus trichloride under appropriate reaction conditions. The specific steps involve the reaction of fluorobenzene with phosphorus trichloride to obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Tris(4-fluorophenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

    Buchwald-Hartwig Cross Coupling Reaction: Typically involves palladium catalysts and bases like potassium tert-butoxide.

    Heck Reaction: Utilizes palladium catalysts and bases such as triethylamine.

    Suzuki-Miyaura Coupling: Employs palladium catalysts and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine
  • Tris(4-trifluoromethylphenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tri(o-tolyl)phosphine
  • Tri(p-tolyl)phosphine
  • Triphenylphosphine
  • Tris(2,4,6-trimethylphenyl)phosphine
  • Tris(4-chlorophenyl)phosphine

Comparison: Tris(4-fluorophenyl)phosphine is unique due to the presence of fluorine atoms in the phenyl groups, which can influence the electronic properties and reactivity of the compound. Compared to other similar compounds, it may offer different selectivity and efficiency in catalytic reactions, making it a valuable ligand in various chemical processes.

Properties

IUPAC Name

tris(4-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPJPYNDFSOARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171565
Record name Phosphine, tris(4-fluorophenyl)-
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Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-78-0
Record name Phosphine, tris(4-fluorophenyl)-
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Record name Tris(4-fluorophenyl)phosphine
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Record name Phosphine, tris(4-fluorophenyl)-
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Record name Tris(4-fluorophenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tris(4-fluorophenyl)phosphine and what are its key applications?

A1: this compound, often abbreviated as TFPP, is an organophosphorus compound with a central phosphorus atom bonded to three 4-fluorophenyl groups. It finds extensive use as a ligand in various chemical reactions, particularly in organometallic chemistry and catalysis. Its electron-withdrawing fluorine substituents influence its electronic properties and coordination behavior, making it a valuable tool for tuning catalyst reactivity and selectivity.

Q2: How does the structure of this compound influence its coordination behavior with metals?

A2: The electron-withdrawing nature of the fluorine atoms in the para position of the phenyl rings increases the π-acidity of TFPP compared to its non-fluorinated counterpart, triphenylphosphine (TPP). [] This enhanced π-acidity results in stronger back-bonding interactions with transition metals, impacting the stability and reactivity of the resulting metal complexes. [, ] For instance, in the case of rhodium complexes used in hydroformylation reactions, TFPP leads to higher selectivity towards linear aldehydes at low P/Ph ratios. []

Q3: What is the significance of the "cone angle" in this compound and how does it relate to its applications?

A3: The cone angle is a measure of the steric bulk of a ligand, which is crucial in determining its coordination chemistry and catalytic activity. In the crystal structure of Tris(4-chlorophenyl)phosphine and this compound, the average C—P—C angle for TFPP was found to be 102.5(2)°. [] Calculations on related complexes revealed effective cone angles (θE) ranging from 152° to 168° for TFPP, indicating its significant steric bulk. [, , ] This bulk can influence the accessibility of the metal center to reactants, impacting the selectivity of catalytic reactions.

Q4: Can you elaborate on the use of this compound in palladium-catalyzed cross-coupling reactions?

A4: TFPP has been successfully employed as a ligand in palladium-catalyzed Hiyama cross-coupling reactions. [] These reactions involve the coupling of aryl halides with trialkoxy(aryl)silanes to form biaryl compounds, which are important building blocks in various fields, including pharmaceuticals and materials science. The presence of a small amount of water was found to be beneficial for the reaction.

Q5: How does this compound contribute to the stabilization of chiral lanthanum complex catalysts for enantioselective epoxidation reactions?

A5: Research has demonstrated that this compound oxide, the oxide derivative of TFPP, plays a crucial role in stabilizing chiral lanthanum complex catalysts used for the enantioselective epoxidation of conjugated enones. [] This stabilization leads to highly effective catalyst systems that provide excellent enantioselectivities and yields for valuable chiral epoxy ketone products.

Q6: Are there any studies on the use of this compound in lithium-sulfur batteries?

A6: Yes, recent studies have explored the use of TFPP as an interfacial mediator in the cathodes of lithium-sulfur batteries. [] Theoretical calculations and experimental findings suggest that TFPP exhibits strong binding affinity for polysulfides, influencing the electrochemical processes and promoting the formation of beneficial short-chain clusters at the interface. This, in turn, enhances the battery's performance, particularly in terms of capacity decay rate and cycling stability.

Q7: What is known about the synthesis of this compound and its derivatives?

A7: TFPP can be synthesized through different routes. One common method involves the Grignard reaction of 4-fluorobromobenzene with phosphorus oxychloride, followed by reduction. [] This method allows for the direct synthesis of Tris(4-fluorophenyl) phosphine oxide (TFPPO), a valuable precursor for TFPP and other derivatives. [] Alternative synthetic approaches and modifications to the existing methods are constantly being explored to optimize yield and purity. []

Q8: Has this compound been investigated for its potential in polymer chemistry?

A8: Absolutely. This compound oxide (TFPPO) has been successfully employed as a monomer in the synthesis of hyperbranched poly(arylene ether phosphine oxide)s (HB PAEPOs). [] The electron-withdrawing fluorine atoms activate the molecule for nucleophilic aromatic substitution reactions, enabling the formation of branched polymer structures. The polymerization process can be tuned by adjusting reaction parameters like monomer concentration and addition mode to control the molecular weight and branching structure of the resulting polymers. [, ]

Q9: Are there any documented studies on the luminescent properties of this compound complexes?

A9: Yes, research has shown that certain copper(I) thiocyanate complexes incorporating this compound and pyridine ligands exhibit luminescent properties. [] These complexes display luminescence in the green to blue region when exposed to UV light. The specific coordination environment around the copper center and the nature of the ligands play a crucial role in determining the emission characteristics.

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